
1-acetylindole-3-carboxylic Acid
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Overview
Description
1-acetylindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-acetylindole-3-carboxylic Acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-acetylindole-3-carboxylic Acid undergoes several types of chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the potential of indole derivatives, including 1-acetylindole-3-carboxylic acid, as multitarget-directed ligands for treating Alzheimer's disease. These compounds exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine. In a study, derivatives showed significant potency against acetylcholinesterase with IC50 values ranging from 0.27 to 21.5 µM . The ability to inhibit these enzymes suggests a role in enhancing cognitive function and mitigating memory loss associated with neurodegenerative diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated moderate activity against lung cancer cells (A549 cell line), with inhibition percentages of approximately 25.81% . This suggests that this compound may act as a potential lead compound for developing anticancer agents.
Fungicidal Activity
Research indicates that derivatives of indole, including this compound, possess fungicidal properties. Specific formulations have shown effectiveness against various fungal pathogens in agricultural settings. For instance, certain indole derivatives exhibited higher activity than traditional fungicides like metalaxyl . This positions the compound as a candidate for developing new agricultural fungicides that are potentially less harmful to the environment.
Building Block for Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various chemical reactions, including C–H functionalization processes . This application is crucial for developing new pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-acetylindole-3-carboxylic Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-acetylindole-3-carboxylic Acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific acetyl and carboxylic acid groups, which confer distinct chemical properties and biological activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-acetylindole-3-carboxylic acid, and how can purity be optimized?
The synthesis of indole-3-carboxylic acid derivatives typically involves Friedel-Crafts acylation or direct acetylation of the indole nitrogen. For this compound, a common approach is:
Acylation of indole-3-carboxylic acid using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is critical:
- Spectroscopic analysis :
- Chromatographic methods :
- X-ray crystallography (if crystalline) for definitive bond-length and angle validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Key considerations for SAR:
Functional group modifications : Compare analogs with acetyl group removal (indole-3-carboxylic acid) or substitution (e.g., propionyl, benzoyl) to assess acetyl group necessity .
Biological assays :
- In vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) with IC₅₀ determination .
- Cellular assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to correlate structure with function .
Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .
Q. What experimental strategies are effective for resolving contradictory data in the biological activity of this compound?
Contradictions may arise from assay variability or off-target effects. Mitigation steps:
Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency .
Orthogonal assays : Use complementary methods (e.g., radioligand binding assays vs. functional cellular assays) to cross-validate results .
Statistical rigor : Apply ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 biological replicates .
Q. How can researchers validate the target specificity of this compound in complex biological systems?
Competitive binding assays : Use radiolabeled probes (e.g., [³H]-ligands) to measure displacement in target vs. non-target tissues .
Knockout/knockdown models : Compare activity in wild-type vs. CRISPR/Cas9-edited cells lacking the putative target .
Off-target profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panel) to identify selectivity .
Q. Methodological Best Practices
Q. What are the key considerations for designing in vivo studies with this compound?
- Pharmacokinetics : Assess oral bioavailability and half-life via LC-MS/MS quantification in plasma .
- Dosing regimen : Optimize based on allometric scaling from in vitro IC₅₀ values .
- Toxicity screening : Conduct acute toxicity studies in rodents (e.g., OECD Guideline 423) before chronic exposure trials .
Q. How should researchers address stability issues of this compound in aqueous solutions?
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-acetylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
GHLPNUSFQJHAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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